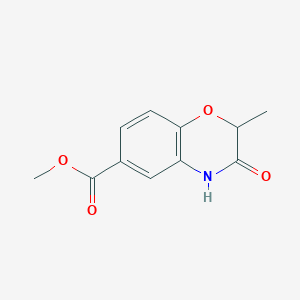

2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-甲酸甲酯

描述

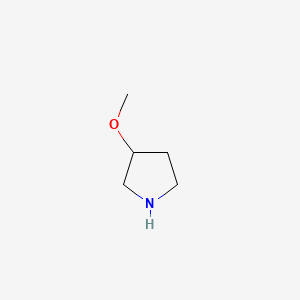

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (2MOB) is a cyclic compound that has recently been studied for its potential applications in the fields of science and medicine. It is a heterocyclic compound composed of a benzoxazine ring, which is a heterocycle containing both oxygen and nitrogen atoms, and a methyl carboxylate group. 2MOB has been found to have a variety of properties and potential applications, including its ability to act as a catalyst, its potential as a new drug target, and its ability to act as a scaffold for various types of chemical reactions.

科学研究应用

Antimicrobial Agent Development

Compounds similar to methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate have been investigated for their antimicrobial properties. These studies suggest that there is potential for this compound to be developed as a lead for new antimicrobial agents .

Cytotoxicity Profiling

Related compounds have been used to investigate cytotoxic profiles against human normal and tumor cells. This indicates that our compound of interest could be used in cancer research to study its effects on cell viability .

Drug Synthesis

The structural similarity of this compound to pyrrole-3-carboxylic acid amides, which are central to successful drugs like Atorvastatin and Sunitinib, suggests it could be useful in the synthesis of new pharmaceuticals .

Chiral Precursor Synthesis

Research indicates that enantiomers of related compounds can be synthesized from common chiral precursors. This implies that methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate could serve as a chiral precursor in stereoselective synthesis .

Organic Synthesis Research

Derivatives of similar esters have been prepared through base-catalyzed reactions with ethyl acetoacetate. This suggests that our compound could be used in organic synthesis research to create various derivatives with potential applications .

属性

IUPAC Name |

methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-10(13)12-8-5-7(11(14)15-2)3-4-9(8)16-6/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBHFXRCAVZUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443095 | |

| Record name | methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179950-77-7 | |

| Record name | methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)

![2-(4-Fluorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1366357.png)

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)